molecular formula C9H9NO2S B1273172 2,4-Dimethoxyphenyl isothiocyanate CAS No. 33904-03-9

2,4-Dimethoxyphenyl isothiocyanate

Cat. No.: B1273172
CAS No.: 33904-03-9
M. Wt: 195.24 g/mol
InChI Key: CNXSCEPTSXPBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxyphenyl isothiocyanate is an organic compound with the chemical formula C₉H₉NO₂S. It is characterized by the presence of two methoxy groups attached to a phenyl ring, along with an isothiocyanate functional group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxyphenyl isothiocyanate can be synthesized through the reaction of 2,4-dimethoxyphenol with isothiocyanate. The reaction typically involves the use of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the purification process may involve distillation or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxyphenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

    Cycloaddition Reactions: It can undergo cycloaddition reactions to form heterocyclic compounds

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethoxyphenyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxyphenyl isothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with amino acids in proteins, thereby inhibiting enzyme activity. The compound can also disrupt cellular processes by modifying the redox balance and affecting membrane integrity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two methoxy groups, which can influence its reactivity and solubility. These structural features can enhance its ability to interact with biological molecules and improve its efficacy in various applications .

Properties

IUPAC Name

1-isothiocyanato-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-7-3-4-8(10-6-13)9(5-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXSCEPTSXPBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371200
Record name 2,4-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33904-03-9
Record name 2,4-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxyphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxyphenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxyphenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2,4-Dimethoxyphenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2,4-Dimethoxyphenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
2,4-Dimethoxyphenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2,4-Dimethoxyphenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.